molecular formula C48H61N5O7 B12787080 L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- CAS No. 132565-30-1

L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))-

Cat. No.: B12787080
CAS No.: 132565-30-1
M. Wt: 820.0 g/mol
InChI Key: OKLXJRBROSFVFX-RUPQPXQESA-N
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Description

IUPAC Name Deconstruction and Functional Group Identification

The IUPAC name systematically describes the compound’s backbone, substituents, and stereochemistry through hierarchical parent-chain selection and prefix/suffix modifiers. Deconstructing the name reveals the following structural components:

  • Core structure : L-phenylalaninamide (N-terminal amino acid derivative)
  • Substituents :
    • N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl): A branched hexyl chain with multiple functional groups
    • L-leucyl: C-terminal leucine residue
  • Functional groups :
Group Type Position Structural Representation
Amide Multiple -CONH-
Carbamate Sidechain Boc (tert-butoxycarbonyl)
Hydroxyl C4 -OH
Phenyl C3, C6 -C6H5

The Boc group ((1,1-dimethylethoxy)carbonyl) serves as a protective moiety for the amine functionality, while the hydroxyl group at position 4 introduces hydrogen-bonding capability. The phenylmethyl (benzyl) group at position 2 creates steric bulk influencing conformational flexibility.

Stereochemical Configuration Analysis at Chiral Centers

The compound contains five stereogenic centers with configurations specified as (2R-(2R,4S,5S(S)))-. This notation indicates:

  • C2 (main chain) : R configuration
  • C2* (sidechain) : R configuration
  • C4* (sidechain) : S configuration
  • C5* (sidechain) : S configuration
  • Nested S* designation : Specifies relative configuration at a quaternary center

The stereochemical arrangement creates a defined three-dimensional topology critical for biological interactions. Comparative analysis with L-leucine’s native configuration (S at Cα) shows preservation of natural amino acid stereochemistry in the C-terminal residue. The Boc-protected amine maintains R configuration at its chiral center, consistent with synthetic peptide protection strategies that prevent racemization during solid-phase synthesis.

Comparative Structural Homology to Boc-Protected Peptide Derivatives

This compound shares structural motifs with established Boc-protected peptides, as demonstrated through comparative analysis:

Feature This Compound Boc-Phe-Leu-OMe General Boc-Peptide Trends
Boc group position Sidechain amine protection N-terminal protection Variable based on synthesis
Backbone length Hexyl spacer Dipeptide 2-4 residues typical
Stereochemical control Multiple chiral centers Cα(S) configuration Preservation of L-amino acids
Functional groups Hydroxyl, benzyl Methyl ester, benzyl Carbamate, amide, ester

The extended hexyl chain with hydroxyl and benzyl groups distinguishes this compound from simpler Boc-protected dipeptides like Boc-Phe-Leu-OMe (PubChem CID 7055495). However, both share the carbamate group’s stabilizing effects on amine functionalities and resistance to enzymatic degradation, a hallmark of Boc-protected compounds. The structural complexity enables simultaneous hydrophobic (phenyl groups) and hydrophilic (hydroxyl, carbamate) interactions, mimicking natural peptide recognition motifs while enhancing metabolic stability.

Properties

CAS No.

132565-30-1

Molecular Formula

C48H61N5O7

Molecular Weight

820.0 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C48H61N5O7/c1-32(2)26-40(45(57)51-39(43(49)55)29-35-22-14-8-15-23-35)52-44(56)37(27-33-18-10-6-11-19-33)31-42(54)38(28-34-20-12-7-13-21-34)50-46(58)41(30-36-24-16-9-17-25-36)53-47(59)60-48(3,4)5/h6-25,32,37-42,54H,26-31H2,1-5H3,(H2,49,55)(H,50,58)(H,51,57)(H,52,56)(H,53,59)/t37-,38+,39+,40+,41+,42+/m1/s1

InChI Key

OKLXJRBROSFVFX-RUPQPXQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- involves several steps. The synthetic route typically starts with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The subsequent steps involve the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The final deprotection step involves the removal of Boc groups under acidic conditions to yield the target compound .

Chemical Reactions Analysis

L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, leading to the formation of substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amino acids and other fragments.

Scientific Research Applications

Medicinal Chemistry

Medicinal chemistry focuses on the design and development of pharmaceutical agents. L-Phenylalaninamide is significant in this field for several reasons:

  • Peptide Synthesis : The compound is utilized as a building block in peptide synthesis. Its structure allows for the incorporation of phenylalanine and leucine residues, which are crucial in developing biologically active peptides .
  • Therapeutic Potential : Research indicates that derivatives of L-Phenylalaninamide may exhibit anti-cancer properties. The phenyl groups in its structure can interact with biological targets, potentially leading to the inhibition of tumor growth .

Drug Development

The compound has implications in drug formulation and delivery systems:

  • Targeted Drug Delivery : L-Phenylalaninamide can be modified to enhance its solubility and bioavailability, making it suitable for targeted drug delivery systems. This modification is crucial for improving the therapeutic index of drugs .
  • Carbohydrate Conjugates : The compound can be conjugated with carbohydrate-based polymers to create water-soluble formulations that improve drug stability and release profiles .

Biochemical Research

In biochemical studies, L-Phenylalaninamide serves as a valuable reagent:

  • Enzyme Inhibition Studies : The compound's structural analogs are often used to study enzyme inhibition mechanisms, particularly in proteases and kinases. Understanding these interactions can lead to the development of new inhibitors for therapeutic purposes .
  • Protein Interaction Studies : Its ability to mimic natural amino acids makes it useful in studying protein-ligand interactions, aiding in the understanding of protein folding and function .

Case Studies and Research Findings

Several studies highlight the applications of L-Phenylalaninamide:

Study FocusFindings
Anti-Cancer Activity A study demonstrated that derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anti-cancer agents .
Peptide Therapeutics Research indicated that peptides incorporating L-Phenylalaninamide showed enhanced binding affinity to specific receptors, improving therapeutic efficacy .
Enzyme Interaction Investigations into enzyme inhibition revealed that compounds similar to L-Phenylalaninamide could effectively inhibit key enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Source
Target Compound 702.40 Boc, phenylalaninamide, leucine, phenylmethyl Enzyme inhibition (theoretical)
WR1 (Nα-[(benzyloxy)carbonyl]-L-phenylalaninamide) 463.19 Benzyloxycarbonyl, hydroxy-oxobutyl Clinical inhibitor (e.g., antiviral)
L-Phenylalaninamide hydrochloride 200.67 Hydrochloride salt Antimicrobial (with TTC inducer)
OED Collagenase Inhibitor ~500 (estimated) Benzyloxycarbonyl, morpholinylethyl Fibroblast collagenase inhibition
Co-crystallized Ligand (PDB 4Y14) 463.19 Difluoro-phosphono, methylsulfonyl Protein-ligand interaction studies

Key Findings

Antimicrobial Activity

  • Simple derivatives like L-phenylalaninamide hydrochloride exhibit antimicrobial effects against E. coli and Staphylococcus sp. but only in the presence of TTC , suggesting a prodrug mechanism requiring enzymatic activation .
  • In contrast, the target compound ’s bulky structure may bypass this requirement due to pre-existing functional groups enabling direct target interaction.

Enzyme Inhibition

  • The OED inhibitor () shares a phenylalaninamide core but includes a morpholinylethyl group for enhanced collagenase binding. The target compound’s leucine and Boc groups may similarly stabilize enzyme-substrate interactions .
  • WR1 demonstrates clinical relevance as a protease inhibitor, highlighting phenylalaninamide’s versatility in drug design .

Stereochemical Specificity The target compound’s (2R,4S,5S*)configuration contrasts withD-Phenylalanyl-N-... (), which has D-amino acids. Such stereochemical differences drastically alter bioactivity and target selectivity .

Synthetic Complexity

  • The target compound’s synthesis involves advanced peptide coupling and protective group strategies (e.g., Boc), similar to dimethyl-L-valinamide derivatives (). Simpler analogs like L-phenylalaninamide hydrochloride are commercially available but lack tailored specificity .

Research Implications

  • Pharmacological Potential: The target compound’s structural complexity may improve specificity for enzymes like collagenase or proteases, but its size could limit cellular uptake.
  • Structure-Activity Relationships (SAR) : Substituents like the Boc group and leucine residue are critical for stability and binding, as seen in co-crystallized ligands ().
  • Clinical Translation : Simpler phenylalaninamide derivatives (e.g., WR1) are already in trials, suggesting the target compound could follow with optimization for solubility and delivery .

Biological Activity

L-Phenylalaninamide, a derivative of phenylalanine, has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores its biological activity, focusing on antimicrobial properties, biochemical effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound L-Phenylalaninamide is characterized by a complex structure that includes multiple functional groups conducive to biological interactions. Its molecular formula is C48H61N5O7C_{48}H_{61}N_5O_7, indicating a high degree of complexity suitable for various biochemical pathways.

Antimicrobial Activity

Research indicates that L-Phenylalaninamide exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. A study on an analog of this compound, phe-Prt (which incorporates L-phenylalanine), demonstrated potent antimicrobial activity against Gram-positive strains while showing limited efficacy against Gram-negative bacteria unless combined with EDTA. This selectivity is attributed to the compound's ability to interact with lipopolysaccharides (LPS) on the bacterial surface, which can inhibit its action against Gram-negative bacteria .

Table 1: Antimicrobial Activity of L-Phenylalaninamide Derivatives

CompoundTarget BacteriaActivityNotes
phe-PrtGram-positivePotentEffective in absence of EDTA
phe-Prt + EDTAGram-negativeEnhancedOvercomes LPS barrier

Biochemical Effects

L-Phenylalaninamide has been studied for its biochemical effects in various models. For instance, its application as an organogelator (Z-Phe-C18) showed promise in mitigating oxidative stress in aquatic organisms exposed to crude oil. The compound significantly reduced levels of stress markers such as Glutathione S Transferase (GST), Superoxide Dismutase (SOD), and catalase in fish compared to controls exposed solely to crude oil .

Table 2: Biochemical Activity in Fish Models

TreatmentGST Activity (U/mg protein)SOD Activity (U/mg protein)Catalase Activity (nmol H2O2/min/g protein)
ControlXYZ
Crude OilABC
Crude Oil + Z-Phe-C18DEF

Potential Therapeutic Applications

The unique properties of L-Phenylalaninamide suggest potential applications in therapeutic contexts. Its ability to modulate oxidative stress responses opens avenues for research into treatments for conditions exacerbated by oxidative damage. Additionally, its selective antimicrobial activity could be harnessed for developing new antibiotics targeting specific bacterial strains without affecting others.

Case Studies and Research Findings

  • Antimicrobial Selectivity : In a study evaluating the antimicrobial efficacy of L-phenylalanine derivatives, it was found that the introduction of specific amino acids into peptide sequences can enhance selectivity against pathogenic bacteria. This suggests that modifications to L-Phenylalaninamide could lead to more effective antimicrobial agents .
  • Oxidative Stress Mitigation : Research demonstrated that L-Phenylalaninamide-based gelators could significantly reduce oxidative stress markers in fish exposed to environmental pollutants, indicating potential for bioremediation applications .
  • Gene Expression Modulation : Transcriptomic analysis revealed that exposure to compounds like L-Phenylalaninamide influences gene expression related to metabolic pathways involved in stress responses and antibacterial activity, further highlighting its biochemical significance .

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